Carbocyclic coformycin

Description

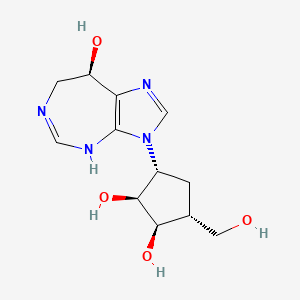

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N4O4 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(1R,2S,3R,5R)-3-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C12H18N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h4-8,10-11,17-20H,1-3H2,(H,13,14)/t6-,7-,8-,10-,11+/m1/s1 |

InChI Key |

CCSTUHGEPDBPEV-NCZXBJOZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC[C@H]3O)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C2NC=NCC3O)O)O)CO |

Synonyms |

carbocyclic coformycin |

Origin of Product |

United States |

Isolation and Biosynthesis of Carbocyclic Coformycin

Microbial Origin and Fermentation Processes for Isolation

Carbocyclic coformycin (B1669288) was first isolated from the fermentation broth of a species of Saccharothrix. nih.govresearchgate.netresearchgate.net Subsequent research has identified other microbial producers, including Streptomyces hygroscopicus. google.com The isolation process typically involves large-scale fermentation of the producing microorganism in a suitable nutrient medium. google.com Following fermentation, the culture broth is harvested, and the active compound is extracted and purified using various chromatographic techniques to yield carbocyclic coformycin and related compounds. scribd.com

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is closely linked to that of other purine (B94841) nucleoside antibiotics. asm.orgnih.govnih.gov It shares structural similarities with coformycin, both possessing an unusual 1,3-diazepine ring. asm.orgnih.gov Metabolic labeling studies have been instrumental in deciphering the origins of its unique structure. These experiments have shown that the carbocyclic ring of related compounds is derived from D-glucose, while the adenine (B156593) ring comes directly from adenosine (B11128). nih.gov

The biosynthetic pathway of the structurally similar coformycin has been shown to overlap significantly with the early stages of L-histidine biosynthesis. nih.govpnas.orgnih.gov A key branch point intermediate is converted into the coformycin pathway through a series of enzymatic reactions. nih.govpnas.orgnih.gov While the specific enzymatic steps for this compound are still under investigation, it is hypothesized to follow a similar logic, involving modifications of a carbocyclic nucleoside precursor.

Genetic and Enzymatic Determinants of this compound Biosynthesis

The genetic blueprint for the biosynthesis of this compound and its relatives is encoded within a gene cluster in the producing microorganism. asm.orgnih.govnih.gov In the case of the related antibiotic pair, aristeromycin (B1667592) and coformycin, produced by Micromonospora haikouensis and Streptomyces citricolor, a target-directed genome mining approach has helped to identify the "mac" gene cluster. asm.orgnih.govnih.gov

This cluster contains genes encoding a suite of enzymes responsible for the stepwise construction of the final products. For instance, research on coformycin biosynthesis has identified key enzymes such as CofB, a homolog of SAICAR synthetase, which catalyzes a crucial cyclization reaction. nih.govpnas.orgnih.gov Another enzyme, CofA, an NADPH-dependent dehydrogenase, is involved in a subsequent reduction step. nih.govpnas.org It is plausible that homologous enzymes with similar functions are involved in the biosynthesis of this compound.

Coordinated Biosynthesis with Related Nucleoside Antibiotics

A fascinating aspect of this compound's biology is its frequent co-production with other nucleoside antibiotics. asm.orgnih.gov For example, aristeromycin and coformycin are produced concomitantly by a single strain. asm.orgnih.govnih.gov This coordinated biosynthesis is not a random occurrence but rather a sophisticated strategy employed by the microorganism.

Synthetic Methodologies for Carbocyclic Coformycin and Its Analogs

Total Synthesis Approaches for the Carbocyclic Core

The total synthesis of carbocyclic coformycin (B1669288) and its analogs has been a subject of considerable research, leading to the development of several innovative strategies. A prominent and efficient approach involves a convergent synthesis, where the carbocyclic core and the heterocyclic base are synthesized separately and then coupled in a later step.

One of the key strategies for constructing the carbocyclic core is through the use of a palladium(0)-catalyzed coupling reaction. In a notable synthesis, racemic carbocyclic analogs of coformycin were prepared via a direct coupling of a diazepinone with a carbocyclic allylic acetate (B1210297). capes.gov.br This convergent method offers the advantage of flexibility, allowing for the synthesis of various analogs by simply modifying either the carbocyclic or the heterocyclic precursor.

The starting materials for the carbocyclic core are often derived from readily available cyclopentane (B165970) precursors. For instance, the synthesis of the carbocyclic core can commence from cyclopentadiene, which can be functionalized to introduce the necessary hydroxyl and amino groups with the desired stereochemistry. These synthetic routes often involve multiple steps, including epoxidation, reduction, and protection/deprotection sequences to yield a suitable carbocyclic building block for coupling with the heterocyclic base.

Stereoselective Synthesis Strategies for Chiral Centers

The biological activity of carbocyclic coformycin is highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration of the multiple chiral centers in the carbocyclic ring is of paramount importance. Both substrate-controlled and reagent-controlled strategies have been employed to achieve the desired stereoselectivity.

Enantioselective synthesis of the carbocyclic core has been achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For example, chiral building blocks for carbocyclic nucleosides have been prepared from non-carbohydrate precursors through enzymatic desymmetrization of prochiral molecules or resolution of racemates. researchgate.net

In other approaches, stereoselective cycloaddition reactions have been utilized to establish the relative stereochemistry of the substituents on the cyclopentane ring. jst.go.jp The careful choice of reagents and reaction conditions allows for the diastereoselective formation of the desired stereoisomers. Furthermore, modern synthetic methods, such as the creation of all-carbon quaternary stereogenic centers, are being explored to tackle the challenges associated with constructing the complex chiral architecture of this compound and its analogs. rsc.orgwiley.com

Synthesis of Key Metabolically Active Analogs, including the 5'-Phosphate

For this compound to exert its biological effect, it often needs to be converted into its metabolically active form within the cell. A key active metabolite is the 5'-phosphate analog. The primary mode of action of this compound as a herbicide, for instance, has been identified as the inhibition of AMP deaminase following its in vivo phosphorylation at the 5'-hydroxyl group. nih.govresearchgate.net

The chemical synthesis of this compound 5'-phosphate has been accomplished and has been instrumental in confirming its role as a potent, tight-binding inhibitor of AMP deaminase. nih.govresearchgate.net The synthesis of this phosphate (B84403) analog typically involves the selective phosphorylation of the 5'-hydroxyl group of a protected this compound derivative, followed by deprotection to yield the final product. Similarly, the 5'-monophosphate of a related analog, deaminoformycin, has also been synthesized to study its inhibitory activity. nih.gov

The synthesis of these phosphorylated analogs is crucial for in vitro biological assays and for understanding the precise mechanism of action of the parent compound.

Palladium-Catalyzed and Other Advanced Coupling Reactions in Carbocyclic Nucleoside Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of carbocyclic nucleosides, including this compound and its analogs. These reactions allow for the efficient and direct formation of the crucial carbon-nitrogen bond between the carbocyclic core and the heterocyclic base.

A widely used method is the palladium(0)-catalyzed allylic amination, where a suitably functionalized cyclopentenyl derivative (such as an acetate or carbonate) is reacted with the heterocyclic base in the presence of a palladium catalyst. capes.gov.brresearchgate.net This approach offers a convergent and direct route to the desired carbocyclic nucleoside.

Beyond allylic amination, other palladium-catalyzed reactions such as the Sonogashira and Stille couplings have been employed to introduce modifications to the carbocyclic ring or the heterocyclic base. uvigo.galthieme-connect.comnih.gov The Sonogashira reaction, which involves the coupling of a terminal alkyne with a vinyl or aryl halide, has been used to synthesize 5-alkynyl and 5-alkenyl uracil (B121893) analogs of carbocyclic nucleosides. uvigo.galthieme-connect.comwikipedia.org The Stille coupling, which couples an organostannane with an organic halide, has also been utilized in this context. nih.gov These advanced coupling reactions provide a versatile platform for the synthesis of a diverse range of carbocyclic nucleoside analogs for biological evaluation.

| Coupling Reaction | Reactants | Catalyst System | Application in Carbocyclic Nucleoside Synthesis |

| Palladium(0)-catalyzed Allylic Amination | Allylic acetate/carbonate, Heterocyclic base | Pd(0) complex | Convergent synthesis of the carbocyclic nucleoside core. capes.gov.br |

| Sonogashira Coupling | Terminal alkyne, Vinyl/Aryl halide | Palladium catalyst, Copper co-catalyst | Synthesis of alkynyl-modified carbocyclic nucleosides. uvigo.galthieme-connect.com |

| Stille Coupling | Organostannane, Organic halide | Palladium catalyst | Introduction of various carbon substituents onto the nucleoside scaffold. nih.gov |

| Heck Coupling | Alkene, Organic halide | Palladium catalyst | Synthesis of vinyl-substituted carbocyclic nucleosides. uvigo.gal |

Design and Synthesis of Modified Analogs for Structure-Activity Relationship Studies

To understand the structural requirements for potent biological activity and to develop new and improved inhibitors, numerous analogs of this compound have been designed and synthesized. These structure-activity relationship (SAR) studies involve systematic modifications of different parts of the molecule, including the carbocyclic ring, the heterocyclic base, and the substituents on both.

For example, analogs with modifications to the aglycone portion, such as deaminothis compound, have been synthesized to probe the importance of the amino group for binding to adenosine (B11128) deaminase. nih.gov The synthesis of a series of N3-substituted coformycin aglycon analogs has been described, where different alkyl groups were introduced to investigate their effect on the inhibition of AMP deaminase and adenosine deaminase. nih.gov

Enzymatic Targets and Molecular Mechanisms of Action

Primary Enzymatic Inhibition: Adenosine (B11128) 5'-Monophosphate Deaminase (AMPDA; EC 3.5.4.6)

The principal mode of action for carbocyclic coformycin (B1669288) involves the inhibition of adenosine 5'-monophosphate deaminase (AMPDA), an essential enzyme in the purine (B94841) nucleotide cycle. nih.govnih.gov

In Vivo Phosphorylation to the Active 5'-Phosphate Analog

For carbocyclic coformycin to exert its inhibitory effect on AMPDA, it must first undergo intracellular phosphorylation. nih.govnih.govresearchgate.net This bioactivation step converts this compound into its corresponding 5'-phosphate analog. nih.govnih.govresearchgate.net Studies utilizing synthetic radiolabeled markers have demonstrated this rapid conversion in vivo. nih.govnih.govresearchgate.net The phosphorylation occurs at the 5' hydroxyl group on the carbocyclic ring, transforming the compound into a potent, active inhibitor. nih.govnih.gov This necessity of in vivo phosphorylation is a critical step for its biological activity. nih.govresearchgate.netacs.org

Characterization as a Potent, Tight-Binding, and Transition-State Analog Inhibitor of AMPDA

The 5'-phosphate derivative of this compound is a highly effective inhibitor of AMPDA. nih.govnih.gov It is characterized as a potent, tight-binding inhibitor, meaning it associates strongly and noncovalently with the enzyme. nih.govnih.gov This strong association is a key feature of its inhibitory power.

Furthermore, the phosphorylated form of this compound acts as a transition-state analog inhibitor. oup.comucla.edu Transition-state analogs are molecules that structurally resemble the high-energy transition state of the substrate in an enzyme-catalyzed reaction. ucla.edu By mimicking this state, the inhibitor binds to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the reaction. ucla.edu In the case of AMPDA, the 5'-phosphate of this compound mimics the tetrahedral intermediate formed during the deamination of AMP to inosine (B1671953) 5'-monophosphate (IMP). oup.com

Comparative Inhibition Profiles: Plant AMPDA vs. Mammalian Adenosine Deaminase (ADA)

While this compound is a potent inhibitor of plant AMPDA, it also exhibits inhibitory activity against mammalian adenosine deaminase (ADA). oup.comresearchgate.net However, the primary target in plants is AMPDA, as plants generally lack adenosine deaminase. oup.comresearchgate.net This distinction is crucial for its selective herbicidal activity. In mammals, the inhibition of ADA can lead to significant physiological consequences, as ADA plays a vital role in purine metabolism and immune function. google.com In contrast, the potent inhibition of AMPDA in plants disrupts their purine metabolism, leading to cell death. nih.govoup.com

| Enzyme | Organism Type | Inhibition by this compound | Significance |

| AMP Deaminase (AMPDA) | Plants | Potent inhibition by 5'-phosphate analog nih.govnih.govoup.com | Primary target for herbicidal activity nih.govoup.com |

| Adenosine Deaminase (ADA) | Mammals | Inhibited by this compound oup.comresearchgate.net | Potential for physiological effects in mammals google.com |

Perturbation of Purine Nucleotide Metabolism and Cellular Bioenergetics

Consequence of AMPDA Inhibition on Intracellular ATP Levels

A primary and dramatic consequence of treating plant cells with this compound is a rapid and significant increase in intracellular adenosine triphosphate (ATP) levels. nih.govnih.govresearchgate.netresearchgate.net This accumulation of ATP is a direct result of the blockage of the AMP deamination pathway. nih.govoup.com With AMPDA inhibited, AMP cannot be efficiently converted to IMP, leading to a bottleneck in the purine nucleotide cycle and a subsequent buildup of adenine (B156593) nucleotides, including ATP. oup.com While an increase in ATP might initially seem beneficial, this drastic perturbation of the intracellular ATP pool is ultimately detrimental to the plant, leading to cell death. nih.govresearchgate.net Studies have shown that this initial rise in ATP is a compensatory mechanism that, over time, cannot be sustained, leading to an accumulation of ADP and AMP as well. oup.com

| Treatment | Organism | Time of Exposure | Effect on Adenine Nucleotide Pools |

| This compound | Pea seedlings | First 24 hours | Dramatic increase in ATP nih.govnih.govresearchgate.net |

| Deaminoformycin (related inhibitor) | Arabidopsis seedlings | First 24 hours | Higher levels of ATP, no measurable change in ADP or AMP oup.comresearchgate.net |

| Deaminoformycin (related inhibitor) | Arabidopsis seedlings | Longer-term | Increases in all adenine ribonucleotides (ATP, ADP, AMP) oup.com |

Impact on Adenine and Guanine (B1146940) Nucleotide Interconversion Pathways

The inhibition of AMPDA disrupts the delicate balance between adenine and guanine nucleotide pools. The purine nucleotide cycle is a central hub for the interconversion of these nucleotides. youtube.com AMPD plays a role in shunting AMP towards the synthesis of other purine degradation products. google.com By blocking this enzyme, the flow of metabolites through this pathway is altered. While direct studies on the effect of this compound on guanine nucleotide levels are less detailed, the interconnectedness of purine metabolism suggests that a major disruption in the adenine nucleotide pool will inevitably impact the guanine nucleotide pool to maintain cellular homeostasis. researchgate.net For instance, GTP is known to be an inhibitor of plant AMP deaminase, indicating a feedback loop between the two pools. researchgate.net

Structural Insights into Enzyme-Inhibitor Interactions

The interaction between the activated form of this compound and AMP deaminase has been illuminated through a combination of computational modeling, X-ray crystallography of related complexes, and biochemical assays. These studies provide a detailed picture of the molecular recognition and inhibition mechanism.

Computational studies have been instrumental in understanding how this compound 5'-phosphate binds to the active site of AMP deaminase. While direct crystal structures of the this compound complex are not the primary basis for these models, the resolution of the X-ray crystal structure of Arabidopsis AMPD complexed with the closely related inhibitor, coformycin 5'-phosphate, has provided an essential template for highly accurate molecular docking and analysis. researchgate.net

These computational models show that the inhibitor fits snugly within the enzyme's active site, which features a catalytic zinc ion crucial for its function. The binding is stabilized by a network of interactions. Molecular modeling suggests that the hydrated form of the inhibitor's heterocyclic ring coordinates directly with the zinc ion, mimicking the tetrahedral high-energy intermediate of the natural enzymatic reaction. researchgate.net Furthermore, the models highlight several key hydrogen bonds between the inhibitor and specific amino acid residues within the active site, anchoring it firmly in place. This structure-based understanding has been so precise that it has enabled the in silico screening of virtual libraries and the subsequent design of novel, non-ribosyl AMPD inhibitors with high affinity and selectivity for the plant enzyme over its human counterpart. researchgate.net

| Residue Type | Potential Role in Binding | Basis of Prediction |

|---|---|---|

| His, Cys, Asp | Coordination with the catalytic Zn2+ ion | Molecular modeling based on related crystal structures |

| Aspartic Acid (Asp) | Hydrogen bonding with the inhibitor's hydroxyl groups | Molecular modeling and crystal structure of related inhibitors |

| Glutamic Acid (Glu) | Interaction with the heterocyclic ring of the inhibitor | Computational analysis |

| Phenylalanine (Phe) | Hydrophobic interactions with the carbocyclic ring | Computational analysis |

Biochemical characterization has confirmed that this compound 5'-phosphate is a potent, tight-binding, and non-covalent inhibitor of AMP deaminase. scribd.com Kinetic studies have demonstrated its high affinity for the enzyme, with a very low concentration required for significant inhibition. The pattern of inhibition is characteristic of a slow, tight-binding mechanism, where an initial, rapidly formed enzyme-inhibitor complex slowly isomerizes to a more stable, tightly bound final complex.

The most definitive spectroscopic insight into the binding of this class of inhibitors comes from the X-ray crystal structure of an Arabidopsis AMPD in complex with coformycin 5'-phosphate. researchgate.net This analysis confirmed that these compounds act as transition-state analogues. The crystal structure revealed the precise geometry of the inhibitor in the active site, showing its direct coordination to the catalytic zinc ion and the network of hydrogen bonds with surrounding amino acid residues that stabilize the complex. researchgate.netresearchgate.net This structural data provides a validated physical model that underpins the findings from computational analyses and biochemical assays.

Structure Activity Relationships Sar and Rational Inhibitor Design

Elucidation of Structural Determinants for AMPDA Inhibitory Potency

The potent inhibitory activity of carbocyclic coformycin (B1669288) against AMPDA is not inherent to the molecule itself but is the result of in vivo bioactivation. Current time information in Bangalore, IN.mdpi.comnih.gov A critical structural determinant for its high potency is the presence of a 5'-hydroxyl group on the carbocyclic ring. Current time information in Bangalore, IN.mdpi.comnih.gov This hydroxyl group undergoes phosphorylation in vivo to form the 5'-phosphate analog, which is the true active inhibitor of AMPDA. mdpi.comnih.gov This phosphorylation event transforms carbocyclic coformycin from a weak inhibitor into a potent, tight-binding inhibitor of the enzyme. mdpi.comnih.gov

The active, phosphorylated form of this compound mimics the transition state of the AMP deamination reaction. acs.org The heterocyclic base of coformycin, an imidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepine ring system, is a key contributor to its inhibitory action. nih.gov This base, in conjunction with the phosphorylated carbocyclic moiety, effectively occupies the active site of AMPDA, leading to potent inhibition.

The search for more stable and accessible structures has led to the synthesis of various analogs, such as carbocyclic nebularine (B15395) and deaminoformycin. Current time information in Bangalore, IN.nih.gov The 5'-monophosphate of deaminoformycin has been shown to be a strong inhibitor of plant AMPDA, with an IC50 value of 100 nM, highlighting the significance of the 5'-phosphate group for potent inhibition. nih.gov

Impact of Modifications to the Carbocyclic Ring System

The replacement of the ribose sugar with a carbocyclic ring is a defining feature of this compound and its analogs, contributing to increased chemical and enzymatic stability. The nature of this carbocyclic ring plays a significant role in the molecule's inhibitory profile.

While specific data on a wide range of modifications to the carbocyclic ring of this compound itself is limited in the provided search results, the study of related carbocyclic nucleoside analogs provides valuable insights. For instance, in the development of antiviral carbocyclic nucleosides, modifications to the carbocyclic ring, such as the introduction of ethynyl (B1212043) groups, have been shown to significantly impact biological activity. nih.gov The synthesis of carbocyclic analogs of other biologically active molecules has also demonstrated that the carbocyclic scaffold is a versatile platform for modulating activity. nih.gov

In the context of AMPDA inhibition, the primary role of the carbocyclic ring is to correctly position the 5'-hydroxyl group for phosphorylation and to present the heterocyclic base to the enzyme's active site. Molecular dynamics simulations of coformycin and its deoxy analog with adenosine (B11128) deaminase (a related enzyme) have shown that the 5'-hydroxyl group of the sugar moiety interacts strongly with active site residues. nih.gov It can be inferred that similar crucial interactions occur with the carbocyclic ring of this compound within the AMPDA active site.

Influence of Heterocyclic Base Substitutions on Activity

The heterocyclic base of this compound is a crucial element for its interaction with the active site of AMPDA. Modifications to this base have a profound impact on both the potency and selectivity of inhibition.

The search for improved AMPDA inhibitors has led to the exploration of various substitutions on the coformycin aglycon. A significant area of investigation has been the N3-position of the imidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepin-8-ol core. Replacing the ribose 5'-monophosphate with different substituents at the N3-position has yielded compounds with dramatically altered inhibitory profiles.

For example, the introduction of a 5-carboxypentyl group at the N3-position resulted in a potent AMPDA inhibitor. nih.gov Further optimization by replacing this with various carboxyarylalkyl groups led to compounds with 10- to 100-fold improved AMPDA inhibitory potencies. nih.gov One of the most potent compounds in this series, 3-[2-(3-carboxy-5-ethylphenyl)ethyl]-3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepin-8-ol, exhibited a Ki of 0.06 µM for human AMPDA and showed over 1000-fold selectivity for AMPDA over adenosine deaminase (ADA). nih.gov

Further studies demonstrated that replacing the alkylcarboxy group with an α-substituted alkylmalonic acid at the N3-position could enhance inhibitor potency. nih.govacs.org The lead compound from this series, 3-(5,5-dicarboxy-6-(3-(trifluoromethyl)phenyl)-n-hexyl)coformycin aglycon, showed an AMPDA Ki of 0.029 µM. nih.govacs.org These findings underscore the significant influence of substitutions on the heterocyclic base in modulating the inhibitory activity of coformycin analogs.

Inhibitory Activity of N3-Substituted Coformycin Aglycon Analogs against AMPDA

| Compound | N3-Substituent | AMPDA Ki (µM) | Reference |

|---|---|---|---|

| 3-(5-carboxypentyl)-3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepin-8-ol | 5-carboxypentyl | - | nih.gov |

| 3-[2-(3-carboxy-5-ethylphenyl)ethyl]-3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepin-8-ol | 2-(3-carboxy-5-ethylphenyl)ethyl | 0.06 | nih.gov |

| 3-(5,5-dicarboxy-6-(3-(trifluoromethyl)phenyl)-n-hexyl)coformycin aglycon | 5,5-dicarboxy-6-(3-(trifluoromethyl)phenyl)-n-hexyl | 0.029 | nih.govacs.org |

Role of the 5'-Hydroxyl Group and Phosphate (B84403) Moiety in Molecular Recognition

The 5'-hydroxyl group of this compound and its subsequent phosphorylation are unequivocally the most critical features for its potent inhibition of AMPDA. The unphosphorylated this compound is a relatively weak inhibitor. acs.org The in vivo conversion to this compound 5'-phosphate results in a molecule that acts as a powerful, tight-binding inhibitor of AMPDA. mdpi.comnih.gov

The 5'-phosphate moiety is essential for high-affinity binding to the AMPDA active site, likely by mimicking the phosphate group of the natural substrate, AMP. This allows the inhibitor to take advantage of the binding interactions that the enzyme uses to recognize its substrate. Molecular dynamics studies on the related enzyme, adenosine deaminase, have highlighted the importance of interactions between the 5'-hydroxyl group and active site residues like Asp19 and His17. nih.gov

The necessity of the phosphate group for potent activity is a consistent theme in the design of AMPDA inhibitors based on nucleoside scaffolds. For instance, the herbicidal activity of deaminoformycin is attributed to its in vivo phosphorylation to the corresponding 5'-monophosphate, which is a strong inhibitor of plant AMPDA. Current time information in Bangalore, IN.nih.govacs.org This underscores the central role of the phosphate moiety in the molecular recognition and inhibition of AMPDA by this compound and its analogs.

Design Principles for Developing More Potent and Selective AMPDA Inhibitors

The extensive SAR studies on this compound and its analogs have provided several key principles for the rational design of more potent and selective AMPDA inhibitors.

Inclusion of a Phosphate Mimic : The paramount importance of the 5'-phosphate group for high-affinity binding necessitates the incorporation of a phosphate mimic in the design of non-prodrug inhibitors. This has been successfully achieved by replacing the carbocyclic ribose phosphate moiety with N3-substituents containing carboxylic acid groups, which can mimic the charge and interactions of the phosphate. acs.orgnih.govnih.govacs.org

Exploitation of the N3-Position of the Heterocyclic Base : The N3-position of the coformycin aglycon has been identified as a key site for modification to enhance potency and selectivity. nih.govnih.govacs.org By attaching carefully designed substituents at this position, it is possible to create inhibitors that are highly potent and exhibit significant selectivity for AMPDA over other enzymes like ADA.

Optimization of the Linker and Terminal Groups of the N3-Substituent : The nature of the N3-substituent, including the length and composition of the linker and the nature of the terminal functional groups, is critical. For instance, an m-carboxyphenyl group with a two-carbon alkyl tether was found to be an optimal N3-substituent for potent AMPDA inhibition. nih.gov Further elaboration to include a malonic acid moiety can further enhance potency. nih.govacs.org

Maintaining the Core Heterocyclic Structure : The imidazo[4,5-d] Current time information in Bangalore, IN.mdpi.comdiazepin-8-ol core of coformycin is a validated pharmacophore for AMPDA inhibition and should be retained as the central scaffold in the design of new inhibitors.

Structure-Based Design : The availability of structural information for related enzymes and molecular modeling studies can guide the design of novel inhibitors. acs.orgnih.gov Understanding the key interactions within the enzyme's active site allows for the rational design of modifications that can improve binding affinity and selectivity.

By adhering to these design principles, researchers can continue to develop novel this compound-based inhibitors with improved therapeutic potential.

Biological and Research Applications in Model Systems

Utilization as a Biochemical Probe for Studying Purine (B94841) Metabolic Pathways

Carbocyclic coformycin (B1669288) serves as a highly specific and potent biochemical tool for the investigation of purine metabolism, particularly the purine salvage pathway. Its utility as a probe stems from its targeted mode of action. In biological systems, such as in plants, carbocyclic coformycin is taken up by cells and subsequently phosphorylated at its 5'-hydroxyl group by endogenous kinases. oup.comnih.govnih.gov This in vivo bioactivation converts it into its active form, the 5'-phosphate of this compound.

The activated compound is a powerful and tight-binding inhibitor of the enzyme adenosine (B11128) 5'-monophosphate (AMP) deaminase (AMPD). nih.govnih.gov AMPD catalyzes the conversion of AMP to inosine (B1671953) 5'-monophosphate (IMP), a critical branch point in purine nucleotide metabolism. By specifically blocking this enzymatic step, researchers can induce a precise metabolic perturbation and study its consequences. For instance, treating pea (Pisum sativum L.) seedlings with this compound leads to a rapid and significant accumulation of adenosine triphosphate (ATP) within the cells, providing direct evidence of a major disruption in the regulation of the adenine (B156593) nucleotide pool. nih.gov

This characteristic makes this compound an invaluable molecule for elucidating the roles of AMPD in maintaining nucleotide homeostasis. The ability to selectively inhibit this enzyme allows for the study of metabolic flux through the purine salvage pathway and the consequences of its disruption. nih.gov In plant systems, the utility of this compound is further enhanced by the natural absence of adenosine deaminase, an enzyme that it inhibits in mammals. oup.comoup.com This lack of an alternative target ensures that the observed effects are primarily, if not exclusively, due to the inhibition of AMPD, thus providing a clean model for studying this specific metabolic reaction. oup.com

Application in Understanding Enzyme Regulation and Allosteric Control

The study of this compound provides significant insights into mechanisms of enzyme regulation, including pro-inhibitor activation and transition-state stabilization. The compound itself is a pro-inhibitor, meaning it is inactive until metabolically converted into its effective form within the target cell. bioone.org The phosphorylation of this compound to its 5'-phosphate derivative is a clear example of bioactivation, a regulatory mechanism that ensures the inhibitor acts at a specific metabolic juncture—in this case, after its entry into the nucleotide pool. nih.govoup.com

The active form, this compound 5'-phosphate, functions as a potent transition-state analog inhibitor of AMP deaminase. oup.comoup.com Transition-state analogs are stable molecules that structurally resemble the highly unstable transition-state intermediate of an enzyme-catalyzed reaction. By binding with very high affinity to the enzyme's active site, they effectively lock the enzyme in an inactive state. The effectiveness of phosphorylated this compound has helped to confirm the structure of the transition state for the AMPD-catalyzed reaction and has been instrumental in studying the active site architecture of this enzyme. nih.govoup.com

Furthermore, while this compound itself does not bind to an allosteric site, its target, AMP deaminase, is a key allosteric enzyme that is regulated by the concentrations of various metabolites, including ATP and guanosine (B1672433) triphosphate (GTP), to maintain cellular energy balance. upcollege.ac.inlibretexts.org By creating a specific and potent blockade of AMPD, this compound allows researchers to study the downstream consequences of disrupting a critical, allosterically controlled metabolic node. The resulting dramatic increase in ATP levels, for example, demonstrates the crucial role of AMPD in feedback regulation within the broader purine metabolic network. nih.govdacollege.org This perturbation allows for the investigation of how the cellular system responds to the failure of a key regulatory enzyme.

Case Study in Agrochemical Research: Elucidation of Herbicidal Mode of Action

The discovery and investigation of this compound represent a significant case study in the search for natural products as novel agrochemicals and the elucidation of new herbicidal modes of action. scribd.com

Discovery and Initial Observations this compound was first isolated from the fermentation broth of a Saccharothrix species during a screening program for natural products with herbicidal properties. nih.govjst.go.jp In initial glasshouse trials, the compound demonstrated potent post-emergence herbicidal activity against a range of weed species. scribd.comclockss.org The observed symptomology in treated plants included the cessation of growth, followed by paling of tissues and necrosis, particularly at the apical meristems. oup.com

Elucidation of the Mode of Action The primary mode of action was identified as the inhibition of AMP deaminase. nih.gov Research demonstrated that this compound acts as a pro-herbicide, requiring in-planta activation. bioone.org

Uptake and Phosphorylation: After being absorbed by the plant, this compound is phosphorylated at the 5'-hydroxyl position by a plant nucleoside kinase. oup.comnih.gov

Enzyme Inhibition: The resulting this compound 5'-phosphate is a highly potent, tight-binding inhibitor of AMP deaminase. nih.govnih.govscribd.com

Metabolic Disruption: AMPD is a crucial enzyme in the purine salvage pathway, converting AMP to IMP. Its inhibition blocks this pathway, leading to a rapid and uncontrolled accumulation of adenine nucleotides, most notably a dramatic increase in the intracellular concentration of ATP. nih.gov

Cellular Toxicity: This severe perturbation of adenylate metabolism and the energy state of the cell has catastrophic consequences for nearly all aspects of plant metabolism, leading to the observed symptoms and eventual plant death. nih.govscribd.com

This discovery was pivotal as it identified AMP deaminase as a previously unexploited, yet highly effective, target for herbicides. nih.govscribd.com The work demonstrated that disrupting purine homeostasis is a viable herbicidal strategy. However, despite its high potency, the development of this compound as a commercial herbicide was ultimately halted due to its relatively narrow spectrum of weed control. scribd.com

| Research Finding on Herbicidal Action | Description | Reference(s) |

| Origin | Isolated from a fermentation of a Saccharothrix species. | nih.gov, jst.go.jp |

| Bioactivation | Functions as a pro-herbicide, requiring in-planta phosphorylation to its 5'-phosphate analog. | bioone.org, oup.com, nih.gov |

| Molecular Target | The 5'-phosphate form is a potent, tight-binding inhibitor of adenosine 5'-monophosphate deaminase (AMPD). | scribd.com, nih.gov, nih.gov |

| Metabolic Effect | Inhibition of AMPD causes a rapid and dramatic increase in intracellular ATP levels. | nih.gov |

| Physiological Effect | Causes growth cessation, paling, and necrosis at the apical meristem. | oup.com |

| Significance | Identified AMPD as a novel and effective herbicidal target. | scribd.com, nih.gov |

| Limitation | Further development was precluded by a narrow spectrum of activity. | scribd.com |

Comparative Studies with Other Nucleoside and Nucleotide Analog Inhibitors

This compound belongs to a broader class of nucleoside and nucleotide analog inhibitors, and comparing it with structurally or functionally related compounds provides valuable context for its specific properties. These comparisons are crucial for understanding structure-activity relationships, target specificity, and the potential for designing new inhibitors.

Coformycin , the parent compound from which this compound derives its name, contains a ribose ring instead of a carbocyclic moiety. nih.govasm.org Like its carbocyclic analog, coformycin is an inhibitor of adenosine deaminase (in mammals) and, upon phosphorylation, AMP deaminase in plants. oup.comclockss.org The carbocyclic ring in this compound confers greater stability against enzymatic cleavage of the glycosidic bond, a common metabolic fate for nucleosides.

Hydantocidin is another natural product herbicide that, like this compound, is a pro-herbicide requiring phosphorylation to become active. However, it targets a different enzyme within purine metabolism: adenylosuccinate synthetase. bioone.orgscribd.com This enzyme catalyzes the step immediately following the reaction blocked by this compound in the de novo synthesis pathway. Comparing these two compounds highlights how different enzymatic nodes within the same general metabolic pathway can be targeted for herbicidal effect.

Aristeromycin (B1667592) is also a carbocyclic adenosine analog, but it inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme involved in methylation pathways. nih.govasm.org The comparison with aristeromycin underscores how a modification to the nucleobase (as in this compound) versus the sugar alone can completely shift the enzyme target and biological activity, from methylation inhibition to purine salvage pathway disruption.

Deaminoformycin is a synthetic analog that was developed based on the structure of this compound. It is also a potent herbicide that inhibits AMPD following its phosphorylation, demonstrating the successful application of knowledge gained from the natural product to design new, effective synthetic inhibitors. nih.gov

The table below provides a comparative overview of these inhibitors.

| Compound | Structural Class | Primary Enzyme Target | Mechanism/Effect | Reference(s) |

| This compound | Carbocyclic nucleoside analog | AMP deaminase (in plants, after phosphorylation) | Pro-inhibitor; disrupts purine metabolism by blocking AMP to IMP conversion, causing ATP accumulation. | bioone.org, nih.gov, oup.com |

| Coformycin | Nucleoside analog (ribose sugar) | Adenosine deaminase; AMP deaminase (after phosphorylation) | Transition-state inhibitor; similar to this compound but with a less stable glycosidic bond. | oup.com, clockss.org, mdpi.com |

| Deoxycoformycin (Pentostatin) | Nucleoside analog (deoxyribose sugar) | Adenosine deaminase (ADA) | Potent transition-state inhibitor of ADA, used in chemotherapy. | mdpi.com |

| Hydantocidin | Spiro-heterocyclic nucleoside | Adenylosuccinate synthetase (after phosphorylation) | Pro-inhibitor; blocks a different step in purine biosynthesis. | bioone.org, scribd.com |

| Aristeromycin | Carbocyclic nucleoside analog | S-adenosyl-L-homocysteine (SAH) hydrolase | Competitive inhibitor; disrupts cellular methylation reactions. | nih.gov, asm.org |

| Deaminoformycin | Synthetic C-nucleoside analog | AMP deaminase (after phosphorylation) | Synthetic herbicide designed based on this compound's mode of action. | nih.gov |

| Nebularine (B15395) | Purine nucleoside (ribose sugar) | Substrate analogue for AMPD (as phosphate) | Not herbicidally active; its carbocyclic structure was a basis for synthetic inhibitor design. | nih.gov, researchgate.net |

Q & A

Basic: What experimental approaches are used to determine the inhibitory potency of carbocyclic coformycin against adenosine deaminase (ADA)?

Methodological Answer:

Enzyme inhibition assays are critical for evaluating this compound’s potency. Researchers typically measure the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) using spectrophotometric methods. For example, UV absorbance at 340 nm and 365 nm can track enzymatic activity over time, comparing treated (this compound) and control groups ( ). Structural analogs like coformycin and nebularine phosphate are often included to assess relative efficacy. Advanced studies may employ X-ray crystallography or NMR spectroscopy to analyze binding interactions ( ).

Advanced: How do phosphorylation states of this compound influence its inhibitory activity across different enzyme systems?

Methodological Answer:

Phosphorylation alters this compound’s enzyme specificity. Enzymatic phosphorylation (e.g., via wheat shoot phosphotransferase) or chemical methods (modified Yoshikawa procedure) yield 5′-phosphate derivatives (). While this compound-5′-phosphate shows weak inhibition of ADA (Ki > 0.2 mM), it potently inhibits adenylate deaminase (AMPD) at picomolar concentrations (Ki ≤ 10⁻⁹ M). Researchers must validate these effects using dual-wavelength kinetic assays ( ) and corroborate results with NMR or chromatography ( ). Contradictory data across enzymes necessitate systematic profiling of substrate specificity ().

Basic: What structural features of this compound contribute to its high affinity for adenosine deaminase?

Methodological Answer:

The heterocyclic ring system in this compound mimics the sp³-hybridized transition state (TS) of adenosine deamination, enabling tight binding to ADA’s active site (). Comparative studies with coformycin (lacking the carbocyclic moiety) reveal that structural rigidity and metabolic stability enhance inhibitory potency (IC50 20 nM for this compound vs. higher values for non-carbocyclic analogs) ( ). Molecular docking simulations and kinetic analyses are used to validate these structural hypotheses ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.